Vericiguat: A Technical Guide to Discovery, Synthesis, and Mechanism of Action
Vericiguat: A Technical Guide to Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vericiguat (brand name Verquvo®) is a first-in-class oral soluble guanylate cyclase (sGC) stimulator developed for the treatment of symptomatic chronic heart failure with reduced ejection fraction (HFrEF), particularly in patients with a recent history of worsening disease.[1][2][3] Heart failure is characterized by impaired nitric oxide (NO) signaling, leading to decreased activity of sGC and subsequently lower levels of its second messenger, cyclic guanosine monophosphate (cGMP).[4][5] This cGMP deficiency contributes to myocardial and vascular dysfunction, including vasoconstriction, fibrosis, and cardiac hypertrophy. Vericiguat targets this core pathophysiological mechanism by directly stimulating sGC and enhancing its sensitivity to endogenous NO, thereby restoring cGMP levels and mitigating the downstream effects of cardiac remodeling. This document provides a detailed technical overview of the discovery, synthesis, and pharmacological profile of Vericiguat.
Discovery and Medicinal Chemistry
The discovery of Vericiguat was the result of a focused lead optimization program starting from the first-in-class sGC stimulator, Riociguat. While Riociguat proved effective for treating pulmonary hypertension, its pharmacokinetic profile, characterized by a relatively short half-life, necessitated a three-times-daily dosing regimen, limiting its application in other cardiovascular indications like chronic heart failure. The primary metabolic liability of Riociguat is N-demethylation, a reaction catalyzed predominantly by the cytochrome P450 enzyme CYP1A1.
The medicinal chemistry strategy, therefore, aimed to improve metabolic stability to achieve a longer half-life suitable for once-daily dosing. The key structural modification leading to Vericiguat was the replacement of the N-methyl group of Riociguat with a fluorine atom on the central pyrazolopyridine core and altering the substituent on the pyrimidine ring. These efforts led to the discovery of Vericiguat (compound 24 in the discovery campaign, BAY 1021189), which exhibited significantly reduced oxidative metabolism and a superior pharmacokinetic profile.
Structure-Activity Relationship (SAR)
The optimization process involved systematic modifications to the Riociguat scaffold. Key findings from the SAR studies are summarized below. The primary goal was to block the main site of metabolic attack without compromising the compound's high potency as an sGC stimulator.
| Compound | Key Structural Features | In Vitro Potency (sGC Stimulation, EC50) | Key Outcome |
| Riociguat | N-methyl group on pyrimidine. | High | Potent sGC stimulator but metabolically labile (N-demethylation). |
| Vericiguat | Fluorine on pyrazolopyridine core; N-H and methoxycarbonyl group on pyrimidine. | High | Significantly improved metabolic stability and longer half-life. |
Synthesis of Vericiguat
Vericiguat, chemically named methyl {4,6-diamino-2-[5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate, is synthesized through a multi-step process. The key steps in the reported synthesis involve the construction of two main heterocyclic cores: the 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine and the substituted pyrimidine ring, which are then coupled.
A generalized synthetic scheme involves:
-
Formation of the Pyrazolopyridine Core : Condensation of a 5-amino-1H-pyrazole-3-carboxylate with a substituted aldehyde to form the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate intermediate.
-
Formation of the Pyrimidine Core : Construction of the pyrimidine-4,5,6-triamine derivative through the reaction of [(E)-phenyldiazenyl]malononitrile with an appropriate amidine.
-
Coupling and Final Modification : The two core structures are coupled, followed by catalytic hydrogenation and reaction with methyl chloroformate to install the final carbamate group, yielding Vericiguat.
Various patents describe specific processes and purification methods to produce the final active pharmaceutical ingredient in high yield and purity.
Mechanism of Action
Vericiguat exerts its therapeutic effect by directly targeting the NO-sGC-cGMP signaling pathway, which is impaired in heart failure. Its mechanism is twofold:
-
Direct sGC Stimulation : Vericiguat binds to a site on the beta-subunit of the sGC enzyme, distinct from the NO binding site, and directly stimulates the enzyme to produce cGMP, independent of NO availability.
-
Sensitization to NO : Vericiguat also sensitizes sGC to low levels of endogenous NO, acting synergistically to further amplify cGMP production.
The resulting increase in intracellular cGMP activates downstream signaling cascades, primarily through protein kinase G (PKG), leading to the relaxation of vascular smooth muscle (vasodilation) and beneficial anti-fibrotic, anti-hypertrophic, and anti-inflammatory effects on the heart and vasculature.
Pharmacology
Preclinical Pharmacology
The preclinical activity of Vericiguat was characterized in both enzymatic and cell-based assays. These studies confirmed its potent activity as an sGC stimulator.
Table 1: In Vitro Activity of Vericiguat
| Assay Type | Condition | Parameter | Value |
|---|---|---|---|
| Recombinant sGC Enzyme Assay | NO-independent | Fold Stimulation (at 100 µM) | 57.6-fold |
| Recombinant sGC Enzyme Assay | With NO donor (DEA/NO 100 nM) | Fold Stimulation (at 100 µM) | 341.6-fold |
| sGC-Overexpressing CHO Cells | NO-independent | EC50 | 1005 ± 145 nM |
| sGC-Overexpressing CHO Cells | With NO donor (SNAP 30 nM) | EC50 | 39.0 ± 5.1 nM |
| sGC-Overexpressing CHO Cells | With NO donor (SNAP 100 nM) | EC50 | 10.6 ± 1.7 nM |
Pharmacokinetics
Vericiguat was designed for an improved pharmacokinetic profile, allowing for once-daily administration. Its key pharmacokinetic parameters in humans are summarized below.
Table 2: Pharmacokinetic Properties of Vericiguat in Humans
| Parameter | Value | Notes |
|---|---|---|
| Bioavailability | 93% | When taken with food. |
| Time to Peak (Tmax) | ~1 hour | Following a 10 mg oral dose. |
| Plasma Protein Binding | ~98% | Primarily to albumin. |
| Volume of Distribution (Vd) | ~44 Liters | |
| Metabolism | Glucuronidation (UGT1A9, UGT1A1) | Forms an inactive N-glucuronide metabolite. <5% metabolized by CYP450s. |
| Half-life (t1/2) | ~30 hours | In patients with heart failure. |
| Clearance | Low (~1.3 L/h) | In patients with systolic heart failure. |
Clinical Development
The clinical development program for Vericiguat in HFrEF was designed to assess its efficacy and safety on top of standard-of-care therapies. The progression from Phase II to Phase III was guided by a dose-finding study that evaluated changes in a key cardiac biomarker.
SOCRATES-REDUCED (Phase II)
The SOCRATES-REDUCED trial was a Phase II, randomized, double-blind, placebo-controlled, dose-finding study. Its primary objective was to determine the optimal dose and assess the tolerability of Vericiguat in patients with HFrEF who had a recent worsening event. The primary endpoint was the change from baseline in log-transformed N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels at 12 weeks. While the pooled comparison of Vericiguat groups against placebo did not show a statistically significant difference, an exploratory analysis revealed a dose-dependent reduction in NT-proBNP, with the 10 mg daily dose showing the most significant effect. This finding was crucial for selecting the target dose for the subsequent Phase III trial.
VICTORIA (Phase III)
The VICTORIA (Vericiguat Global Study in Subjects with Heart Failure with Reduced Ejection Fraction) trial was a pivotal Phase III, randomized, placebo-controlled, double-blind, multicenter study involving 5,050 patients with HFrEF (LVEF <45%) and a recent worsening heart failure event. Patients were randomized to receive either Vericiguat (titrated to a target dose of 10 mg once daily) or a placebo, in addition to guideline-directed medical therapy. The primary endpoint was the composite of time to first event of cardiovascular death or heart failure hospitalization.
Table 3: Key Efficacy Outcomes of the VICTORIA Trial
| Endpoint | Vericiguat (N=2526) | Placebo (N=2524) | Hazard Ratio (95% CI) | p-value | Absolute Risk Reduction (per 100 patient-years) |
|---|---|---|---|---|---|
| Primary Composite (CV Death or First HF Hospitalization) | 35.5% | 38.5% | 0.90 (0.82–0.98) | 0.019 | 4.2 |
| Cardiovascular Death | 16.4% | 17.5% | 0.93 (0.81–1.06) | - | - |
| First Heart Failure Hospitalization | 25.9% | 29.1% | 0.90 (0.81–1.00) | - | - |
(Data sourced from Armstrong PW, et al. N Engl J Med. 2020)
The trial successfully met its primary endpoint, demonstrating a statistically significant 10% relative reduction in the risk of cardiovascular death or first heart failure hospitalization for patients treated with Vericiguat. The drug was generally well-tolerated, with higher rates of symptomatic hypotension and syncope that were not statistically significant compared to placebo, and a higher incidence of anemia.
Experimental Protocols
Stimulation of Recombinant Soluble Guanylate Cyclase (sGC)
-
Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.
-
Objective: To determine the in vitro stimulatory activity of compounds on purified sGC.
-
Procedure:
-
Recombinant sGC (α1/β1) was purified from Sf9 insect cells.
-
The assay was performed in a buffer containing 50 mM triethanolamine (pH 7.5), 50 mM NaCl, 1 mM MgCl₂, 0.5 mM IBMX (a phosphodiesterase inhibitor), 1 mM DTT, and 3 mM glutathione.
-
The enzyme reaction was initiated by adding a mixture of GTP (0.1 mM) and the test compound (at various concentrations) to the enzyme solution.
-
The reaction mixture was incubated for 10 minutes at 37°C.
-
The reaction was terminated by the addition of 0.5 M EDTA.
-
The amount of cGMP produced was quantified using a commercial cGMP enzyme immunoassay (EIA) kit.
-
Data was analyzed to calculate EC₅₀ values and fold stimulation over basal activity. For synergistic effects, the NO donor DEA/NO was included in the reaction mixture.
-
sGC-Overexpressing Cell-Based Assay
-
Source: Protocol adapted from Follmann M, et al. J Med Chem. 2017.
-
Objective: To assess the activity of compounds in a cellular environment with overexpressed sGC.
-
Procedure:
-
A Chinese Hamster Ovary (CHO) cell line stably overexpressing rat sGC (α1/β1 subunits) was used.
-
Cells were seeded in 96-well plates and grown to confluency.
-
The growth medium was removed, and cells were washed with a stimulation buffer.
-
Cells were pre-incubated with the phosphodiesterase inhibitor IBMX (1 mM) for 10 minutes at 37°C.
-
Test compounds were added at various concentrations and incubated for another 10 minutes at 37°C. For synergy experiments, the NO donor S-nitroso-N-acetyl-d,l-penicillamine (SNAP) was co-incubated.
-
The reaction was stopped by aspirating the buffer and lysing the cells with ethanol.
-
The cell lysates were centrifuged, and the supernatant was evaporated.
-
The dried residue was reconstituted, and the intracellular cGMP concentration was determined using a cGMP EIA kit.
-
EC₅₀ values were calculated from the concentration-response curves.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of vericiguat: The first soluble guanylate cyclase (sGC) stimulator launched for heart failure with reduced ejection fraction (HFrEF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
